N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a chlorophenyl group, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Formation of the Nicotinamide Moiety: The nicotinamide group is synthesized through the reaction of nicotinic acid or its derivatives with appropriate amines or amides.
Coupling Reactions: The final step involves coupling the triazole intermediate with the nicotinamide derivative under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- **N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)pyridine
- **N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)benzamide
Uniqueness
Compared to similar compounds, N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its nicotinamide moiety, in particular, may enhance its potential as a therapeutic agent or biochemical probe.
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-14-2-4-15(5-3-14)25-12-23-24-17(25)10-22-19(26)13-1-6-18(21-9-13)28-16-7-8-27-11-16/h1-6,9,12,16H,7-8,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEGJELLTOSKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.